molecular formula C19H21FN4O3 B2691730 1-(4-fluorophenyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1796966-70-5

1-(4-fluorophenyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide

Katalognummer: B2691730
CAS-Nummer: 1796966-70-5
Molekulargewicht: 372.4
InChI-Schlüssel: GALSFQMKBWNPBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-fluorophenyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a unique hybrid architecture combining pyrrolidine and tetrahydropyranopyrazole heterocyclic systems, linked via a carboxamide group. Such a structure is often designed to interact with specific enzymatic targets. Researchers may investigate this compound as a key intermediate in synthetic pathways or as a potential candidate for screening against various biological targets. Its complex structure suggests potential for high selectivity and potency. This product is provided with comprehensive analytical data, including NMR and LC-MS, to ensure identity and purity for critical research applications. This chemical is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

1-(4-fluorophenyl)-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O3/c1-23-17-6-7-27-11-15(17)16(22-23)9-21-19(26)12-8-18(25)24(10-12)14-4-2-13(20)3-5-14/h2-5,12H,6-11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALSFQMKBWNPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(4-fluorophenyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antitumor and anti-inflammatory effects, and summarizes relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H22FN3O3\text{C}_{18}\text{H}_{22}\text{FN}_3\text{O}_3

This compound features a fluorophenyl group, a tetrahydropyrano moiety linked to a pyrazole , and a pyrrolidine carboxamide structure which collectively contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

  • In vitro studies demonstrated that derivatives of pyrazole exhibit IC50 values ranging from 0.39 µM to 49.85 µM against different cancer cell lines such as HCT116 and A549 .
  • The compound was evaluated for its ability to induce apoptosis in cancer cells, with promising results indicating that it may inhibit tumor growth through multiple mechanisms.
Compound Cell Line IC50 (µM) Mechanism of Action
1HCT1160.39Aurora-A kinase inhibition
2A54926Induction of apoptosis
3MCF-70.46Cell cycle arrest at SubG1/G1 phase

Anti-inflammatory Effects

Research has also indicated that pyrazole compounds possess anti-inflammatory properties. The compound's structure allows it to interact with various inflammatory pathways:

  • Studies have reported that related pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
  • The anti-inflammatory activity is often assessed through the measurement of cytokine levels in treated cells compared to controls.

Mechanistic Insights

Molecular docking studies have been employed to elucidate the interaction of this compound with target proteins involved in cancer progression and inflammation:

  • The carbonyl oxygen atom in the compound is capable of forming hydrogen bonds with amino acids in the active sites of target proteins, enhancing its binding affinity .
  • Density functional theory (DFT) analysis has provided insights into the electronic properties and stability of the compound .

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Study on Anticancer Activity : A derivative similar to the compound was tested against multiple cancer cell lines and showed significant cytotoxicity with an IC50 value of 0.01 µM against MCF7 cells .
  • Inflammation Model : In a murine model of inflammation, a related pyrazole derivative reduced paw edema significantly compared to untreated controls, indicating potential therapeutic effects in inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Solubility

  • The methoxybenzyl group in ’s compound likely enhances aqueous solubility compared to the hydrophobic tetrahydropyrano-pyrazole system in the main compound .
  • The pyridine substituent in ’s analog may offer intermediate solubility due to its basic nitrogen .

Metabolic Stability

  • The fused bicyclic system in the main compound could reduce oxidative metabolism compared to simpler heterocycles (e.g., thiadiazole in ) .

Target Selectivity

  • Thiadiazole-containing analogs () may target enzymes requiring electron-deficient binding sites, whereas pyrano-pyrazole systems (main compound) could favor hydrophobic pockets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.